2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a complex organic compound that features a furan ring, a pyrazole ring, and a piperidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step organic synthesis strategies:
Formation of the pyrazole ring: : This might start with a 1,3-dipolar cycloaddition reaction between hydrazine and an α,β-unsaturated carbonyl compound, yielding the pyrazole ring.
Furan ring incorporation: : The furan ring can be introduced through various methods, including direct synthesis from furfural or other furan derivatives, followed by reaction with the pyrazole ring compound.
Piperidine attachment: : The final step usually involves a nucleophilic substitution reaction where a piperidine molecule reacts with the functionalized pyrazole-furan intermediate under basic conditions to form the target compound.
Industrial Production Methods
For industrial-scale production, optimizing yield, purity, and cost-effectiveness is crucial. This often involves:
Catalysis: : Using suitable catalysts to enhance reaction rates and selectivity.
Continuous-flow reactors: : Implementing continuous-flow processes to improve efficiency and scalability.
Purification techniques: : Employing methods like crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, such as:
Oxidation: : Typically involving reagents like hydrogen peroxide or permanganate, leading to oxidation of specific functional groups in the molecule.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Particularly nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Substitution: : Alkyl halides, aryl halides, or sulfonates under basic or acidic conditions.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Common products include various oxidized or reduced forms of the parent compound, as well as substituted derivatives.
Scientific Research Applications
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine finds applications in various research fields:
Chemistry: : Used as a building block for complex organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential as a pharmacophore in drug design and development.
Industry: : Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, potentially including enzymes, receptors, or nucleic acids. The compound's unique structure allows it to fit into active sites or binding pockets, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)tetrahydropyran
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)morpholine
2-((4-(thiophene-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Uniqueness
What sets 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine apart from these similar compounds is the presence of the furan ring, which imparts unique electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVQANNYZUMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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